
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrimidin-2-yloxy group with a cyclohexyl ring and an isoquinoline-1-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidin-2-yloxy Group: This step often involves the reaction of a pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a series of hydrogenation reactions starting from a benzene derivative.
Coupling with Isoquinoline-1-carboxamide: The final step involves coupling the pyrimidin-2-yloxy cyclohexyl intermediate with isoquinoline-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidin-2-yloxy group, potentially converting it to a pyrimidin-2-yl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group, where the oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the isoquinoline moiety.
Reduction: Pyrimidin-2-yl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is of interest due to its potential interactions with various biological targets. It can be used in studies to understand the binding mechanisms and effects on enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific pathways involved in diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide group instead of isoquinoline-1-carboxamide.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-1-carboxamide: Contains a pyridine ring instead of isoquinoline.
Uniqueness
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is unique due to its combination of a pyrimidin-2-yloxy group with a cyclohexyl ring and an isoquinoline-1-carboxamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Activité Biologique
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide, with the CAS number 2034444-97-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C20H20N4O2 |
Molecular Weight | 348.4 g/mol |
Structure | Chemical Structure |
Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. The compound is believed to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapy .
Efficacy Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. Its potency was compared against established CDK inhibitors and showed promising results in reducing cell viability .
- Selectivity : The compound exhibits selectivity for CDK4 over other kinases such as CDK2 and CDK1. This selectivity is crucial as it minimizes off-target effects and enhances therapeutic efficacy .
- Metabolic Stability : The compound's metabolic stability was assessed through various assays, indicating a favorable profile for further development as a therapeutic agent. Modifications to the molecular structure have been explored to enhance stability while maintaining biological activity .
Study 1: In Vitro Analysis
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell proliferation rates (up to 70% inhibition at 10 µM concentration). Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis in cancer cells .
Study 2: Animal Models
In vivo studies using murine models of cancer demonstrated that administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the potential of this compound as an effective anticancer agent with manageable toxicity profiles .
Propriétés
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(18-17-5-2-1-4-14(17)10-13-21-18)24-15-6-8-16(9-7-15)26-20-22-11-3-12-23-20/h1-5,10-13,15-16H,6-9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEOKMUYLYXTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.